molecular formula C22H25N5O6 B12894543 N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B12894543
M. Wt: 455.5 g/mol
InChI Key: IBPYOJBSUMFYCJ-GGODKQGSSA-N
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Description

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a benzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

    Protection and Deprotection Steps: Protecting groups such as tetrahydropyranyl (THP) are used to protect hydroxyl groups during the synthesis and are later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Benzamide: A simpler compound with a benzamide group, lacking the complex purine structure.

    Nicotinamide: Another amide compound with distinct biological activities.

Uniqueness

N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its combination of a purine base and a benzamide group, providing a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C22H25N5O6

Molecular Weight

455.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2S)-oxan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C22H25N5O6/c28-10-14-17(29)18(33-15-8-4-5-9-31-15)22(32-14)27-12-25-16-19(23-11-24-20(16)27)26-21(30)13-6-2-1-3-7-13/h1-3,6-7,11-12,14-15,17-18,22,28-29H,4-5,8-10H2,(H,23,24,26,30)/t14-,15+,17-,18-,22-/m1/s1

InChI Key

IBPYOJBSUMFYCJ-GGODKQGSSA-N

Isomeric SMILES

C1CCO[C@H](C1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O

Canonical SMILES

C1CCOC(C1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O

Origin of Product

United States

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